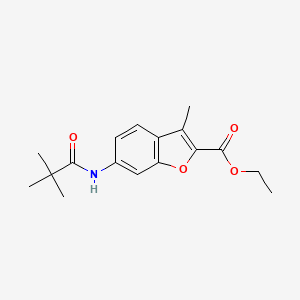

Ethyl 3-methyl-6-pivalamidobenzofuran-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-methyl-6-pivalamidobenzofuran-2-carboxylate is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzofuran ring system is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. Benzofuran compounds are known to have unique physicochemical properties .科学的研究の応用

Synthesis and Structural Analysis

Ethyl 3-methyl-6-pivalamidobenzofuran-2-carboxylate is involved in complex organic synthesis and structural elucidation studies, contributing to the understanding of photoisomerization processes. The compound and its analogues have been synthesized through reactions involving ethyl 2–aminothiophene–3–carboxylates and ethyl 2–aminobenzoate, showcasing their versatility in organic chemistry. Isomerization, triggered by irradiation with light or treatment with acetic acid, has been observed, demonstrating the compound's potential in studying molecular dynamics and reaction mechanisms (Pazdera et al., 1997).

Catalysis and Annulation Reactions

This compound serves as a pivotal reactant in [4 + 2] annulation reactions, acting as a 1,4-dipole synthon. It has facilitated the synthesis of highly functionalized tetrahydropyridines with complete regioselectivity, underlining its role in creating complex organic frameworks and contributing to the development of new methodologies in organic synthesis (Xue-Feng Zhu et al., 2003).

Antimicrobial and Cytotoxic Activity

Derivatives of this compound have been synthesized and tested for their biological activities. Studies have highlighted the cytotoxicity of certain carboxamide derivatives against cancer cell lines, indicating the compound's potential as a scaffold for developing new anticancer agents. This highlights the compound's contribution to medicinal chemistry, particularly in the synthesis of molecules with potent biological activities (L. Deady et al., 2005).

Prodrug Development

In the realm of pharmacology, derivatives of this compound have been explored for their potential as prodrugs. Specific derivatives have demonstrated favorable solubility, lipophilicity, and stability against enzymatic cleavage, highlighting the compound's utility in improving drug properties and efficacy (J. Wagner et al., 1980).

Corrosion Inhibition

Research has also extended into the industrial application of this compound derivatives as corrosion inhibitors. These studies have provided insights into the mechanisms of corrosion inhibition and the development of new materials to protect metals in industrial settings, showcasing the compound's versatility beyond the biomedical field (P. Dohare et al., 2017).

作用機序

将来の方向性

特性

IUPAC Name |

ethyl 6-(2,2-dimethylpropanoylamino)-3-methyl-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-6-21-15(19)14-10(2)12-8-7-11(9-13(12)22-14)18-16(20)17(3,4)5/h7-9H,6H2,1-5H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFMLIBFTDJROH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2750241.png)

![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2750244.png)

![5-Methyl-2-[[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2750257.png)